1,3,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
IUPAC Name |
2,4,7-trimethyl-6-[2-(4-phenoxyanilino)ethyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-16-15-30-20-21(27(2)24(32)28(3)22(20)31)26-23(30)29(16)14-13-25-17-9-11-19(12-10-17)33-18-7-5-4-6-8-18/h4-12,15,25H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAMYSVQFFEATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCNC4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,7-Trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 444.5 g/mol
- CAS Number : 923685-64-7
The compound functions primarily through modulation of specific molecular targets within biological pathways. It has been identified as an agonist of the serotonin 5-HT1A receptor, which plays a crucial role in mood regulation and has implications for antidepressant therapies. The compound's structural features enhance its selectivity for certain protein kinases compared to similar compounds lacking these modifications .
Antidepressant-Like Effects
Recent studies have demonstrated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant-like activities in animal models. For instance, two related compounds (AZ-853 and AZ-861) showed varying degrees of efficacy in behavioral tests indicative of antidepressant effects. The study highlighted that AZ-853 had a more potent effect due to better brain penetration and favorable pharmacokinetic properties .
Antiviral Activity
Research into the antiviral properties of imidazo derivatives has shown promising results against influenza viruses. In vitro studies indicated that specific derivatives could inhibit viral replication in A549 cell lines at varying concentrations, demonstrating potential as antiviral agents .
Study on Antidepressant Properties
A comprehensive study evaluated the pharmacological profiles of AZ-853 and AZ-861. The findings suggested that both compounds exhibited significant antidepressant-like effects in the forced swim test. The mechanism was partially mediated by the activation of the 5-HT1A receptor. Notably, AZ-853 induced weight gain and showed a stronger α1-adrenolytic effect leading to decreased systolic blood pressure .
Antiviral Efficacy Assessment
In another investigation focused on antiviral activity, various imidazo derivatives were tested against the H1N1 influenza virus. The results indicated that certain compounds achieved IC50 values below 10 µg/mL, showcasing their potential as effective antiviral agents while maintaining a favorable safety profile .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Antidepressant | AZ-853 | 5.0 | Strong agonist at 5-HT1A receptor |
| Antidepressant | AZ-861 | 7.0 | Weaker than AZ-853 but effective |
| Antiviral | Imidazo Derivatives | <10 | Effective against H1N1 in vitro |
Table 2: Comparative Pharmacokinetics
| Compound | Brain Penetration | Side Effects | Weight Change |
|---|---|---|---|
| AZ-853 | High | Mild sedation | Weight gain |
| AZ-861 | Moderate | Minimal | No significant change |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-f]purine derivatives. Specifically, compounds similar to 1,3,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown promising results in inhibiting tumor growth in vitro and in vivo. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the phenoxyphenyl group enhances the compound's ability to interact with cellular targets involved in cancer progression.
- Case Studies : In a study published in Cancer Research, derivatives of imidazo[2,1-f]purines demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating high potency and selectivity towards cancer cells .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Imidazo[2,1-f]purines have been investigated for their ability to modulate inflammatory pathways:
- Research Findings : A study indicated that similar compounds can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be harnessed for treating inflammatory diseases .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism or signaling pathways:
- Target Enzymes : Potential targets include kinases and phosphatases that play crucial roles in cellular signaling and proliferation. The inhibition of these enzymes can lead to altered cellular responses that may be beneficial in treating diseases like cancer or autoimmune disorders.
Drug Development
The unique chemical structure of this compound positions it as a candidate for drug development:
- Formulation Strategies : Given its lipophilicity due to the trimethyl and phenoxy groups, formulation strategies could include liposomal delivery systems to enhance bioavailability and target specificity.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development:
- Cytotoxicity Assessments : Preliminary cytotoxicity studies should be conducted to evaluate the compound's safety in non-cancerous cell lines compared to its efficacy in cancerous cells. This dual assessment will help establish therapeutic windows and dosing regimens.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
